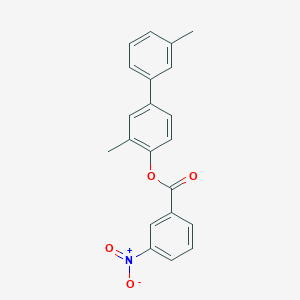
3,3'-Dimethylbiphenyl-4-yl 3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two methyl groups on the biphenyl structure and a nitrobenzoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 3,3’-dimethylbiphenyl with a halogenated nitrobenzoate under the catalysis of palladium and a base .
Reaction Conditions:
Catalyst: Palladium (Pd)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)
Major Products
Oxidation: 3,3’-Dimethylbiphenyl-4-yl 3-aminobenzoate
Reduction: 3,3’-Dimethylbiphenyl-4-yl benzoic acid
Substitution: Various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in biphenyl derivatives.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes. Its biphenyl structure can be modified to enhance its fluorescence properties.
Medicine: Research is being conducted on its potential use as a drug delivery agent. The ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl structure.
Wirkmechanismus
The mechanism of action of 3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The biphenyl structure provides rigidity and stability, allowing the compound to bind effectively to its targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound can intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate can be compared with other similar compounds to highlight its uniqueness:
3,3’-Dimethylbiphenyl-4-yl benzoate: Lacks the nitro group, resulting in different reactivity and applications.
4,4’-Dimethylbiphenyl-2-yl 3-nitrobenzoate: The position of the methyl groups affects the compound’s steric and electronic properties.
3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzoate: The position of the nitro group influences its chemical reactivity and biological activity.
These comparisons demonstrate the importance of the specific structural features of 3,3’-Dimethylbiphenyl-4-yl 3-nitrobenzoate in determining its properties and applications.
Eigenschaften
Molekularformel |
C21H17NO4 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
[2-methyl-4-(3-methylphenyl)phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C21H17NO4/c1-14-5-3-6-16(11-14)17-9-10-20(15(2)12-17)26-21(23)18-7-4-8-19(13-18)22(24)25/h3-13H,1-2H3 |
InChI-Schlüssel |
HQTYNRDQMGXJBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


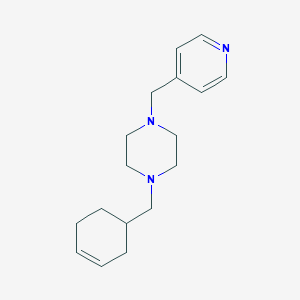
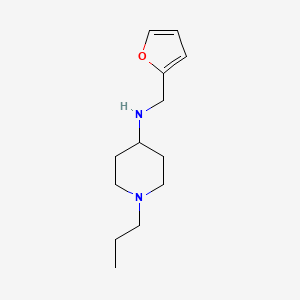
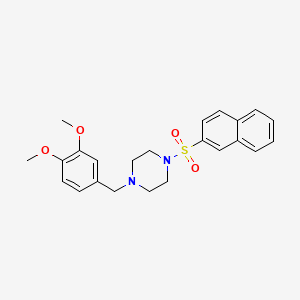
![2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B10884745.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B10884756.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884768.png)
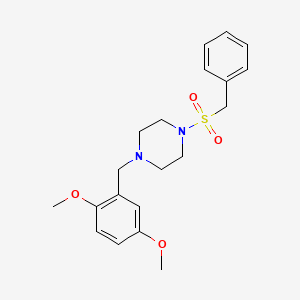
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10884780.png)
![4-{[4-(Benzylsulfonyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10884781.png)
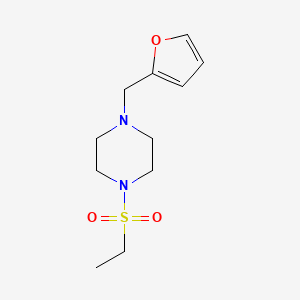
![N-[(E)-(2,4-dichlorophenyl)methylidene]-N-{4-[(4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine](/img/structure/B10884789.png)
![S-{4-[4-(benzoylthio)phenoxy]phenyl} benzenecarbothioate](/img/structure/B10884790.png)
![(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10884798.png)

